gymnoascolide B
CAS No.:
Cat. No.: VC1846762
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16O4 |
|---|---|
| Molecular Weight | 296.3 g/mol |
| IUPAC Name | (2R)-3-[hydroxy(phenyl)methyl]-2-methoxy-4-phenyl-2H-furan-5-one |
| Standard InChI | InChI=1S/C18H16O4/c1-21-18-15(16(19)13-10-6-3-7-11-13)14(17(20)22-18)12-8-4-2-5-9-12/h2-11,16,18-19H,1H3/t16?,18-/m1/s1 |
| Standard InChI Key | MNJDDTIBFQZPQZ-UHUGOGIASA-N |
| Isomeric SMILES | CO[C@H]1C(=C(C(=O)O1)C2=CC=CC=C2)C(C3=CC=CC=C3)O |
| Canonical SMILES | COC1C(=C(C(=O)O1)C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Gymnoascolide B is formally known as (2R)-3-[hydroxy(phenyl)methyl]-2-methoxy-4-phenyl-2H-furan-5-one according to IUPAC nomenclature . It features a butenolide core (a furan-2(5H)-one ring system) with phenyl substituents and a methoxy group. The compound possesses a chiral center with the R configuration at the C-2 position .
Chemical Formula and Molecular Weight
The molecular formula of gymnoascolide B is C₁₈H₁₆O₄ with a molecular weight of 296.3 g/mol . The exact mass has been calculated as 296.10485899 Da .
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of gymnoascolide B based on computed data from PubChem and other sources:
Structural Features
Gymnoascolide B contains a 2(5H)-furanone ring (butenolide) as its core structure with several key functional groups:
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A methoxy group at the C-2 position
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A hydroxyphenylmethyl group at the C-3 position
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A phenyl substituent at the C-4 position
The compound has an R configuration at its chiral center, which is critical for its three-dimensional structure and potentially for its biological activity .
Isolation and Identification
Natural Source
Gymnoascolide B has been isolated from the Australian soil ascomycete Gymnoascus reessii . This fungal species belongs to the Gymnoascaceae family and is known to produce various bioactive secondary metabolites.
Structural Elucidation
The structure of gymnoascolide B was determined using detailed spectroscopic analyses, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass spectrometry
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Infrared spectroscopy
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UV-visible spectroscopy
The absolute configuration at C-5 was solved using a combination of chemical derivatization and quantum chemical simulations . This approach was necessary to accurately determine the stereochemistry of the compound, which is crucial for understanding its three-dimensional structure and potential biological activities.
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometric analysis of gymnoascolide B would typically show a molecular ion peak corresponding to its molecular weight of 296.3 g/mol, confirming its molecular formula of C₁₈H₁₆O₄ .
Biological Activities
Known Activities
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Antiviral activity against human coronavirus HCoV-OC43 with an EC₅₀ value of 20.62 μM
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Reduction of viral load in culture supernatants below 5% at 80 µM and below 20% at 40 μM
Given the structural similarity between gymnoascolide A and B, it is possible that gymnoascolide B may exhibit similar biological properties, though specific studies on gymnoascolide B's activities appear to be limited in the current literature.
Structure-Activity Relationships
The presence of the butenolide core structure in gymnoascolide B suggests potential biological activity, as butenolides are known to exhibit various bioactivities including antimicrobial, antifungal, and anti-inflammatory properties. The specific arrangement of substituents around this core, particularly the R configuration at the chiral center, likely influences its biological activity profile.
Research Significance and Future Directions
Gymnoascolide B represents an interesting natural product with potential pharmacological applications. The unique structural features of this compound make it a valuable subject for further investigation in several areas:
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Complete characterization of its biological activities, particularly its potential antiviral, antifungal, or vasodilatory effects
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Development of more efficient synthetic routes to access gymnoascolide B and related analogs
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Structure-activity relationship studies to identify the key structural elements responsible for biological activity
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Investigation of potential medicinal applications, especially in light of the antiviral activity observed in the related compound gymnoascolide A
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